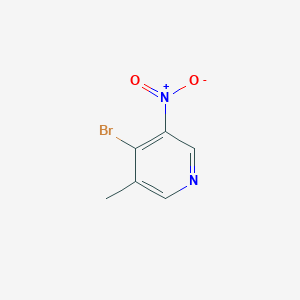
2-(2-Aminoethyl)-6-bromophenol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Aminoethyl)-6-bromophenol hydrobromide” is also known as “2-Bromoethylamine hydrobromide”. It’s a chemical compound with the linear formula BrCH2CH2NH2 · HBr . It’s used as a reactant in the synthesis of various compounds .
Synthesis Analysis
2-Bromoethylamine hydrobromide can be used as a reactant to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines. It can also be used to create optically active tertiary phosphines via cesium hydroxide-catalyzed P-alkylation of secondary phosphines .Molecular Structure Analysis
The molecular weight of 2-Bromoethylamine hydrobromide is 204.89 g/mol . The InChI string isInChI=1S/C2H6BrN.BrH/c3-1-2-4;/h1-2,4H2;1H . Physical and Chemical Properties Analysis
2-Bromoethylamine hydrobromide is a crystalline compound with a melting point of 170-175 °C (lit.) .Scientific Research Applications
Antioxidant Properties
Bromophenols derived from marine algae have been identified as potent natural antioxidants. For example, bromophenols isolated from the marine red alga Rhodomela confervoides demonstrated strong free radical scavenging activities, suggesting their potential application as natural antioxidants to prevent oxidative damage in biological systems and food preservation (Li et al., 2011).
Environmental Chemistry and Toxicology
The study of bromophenols has extended into environmental science, particularly concerning their formation and transformation under various conditions. For instance, the high-temperature pyrolysis of 2-bromophenol has been studied to understand the mechanisms of dioxin formation, which is crucial for assessing the environmental impact of brominated flame retardants and their disposal (Evans & Dellinger, 2003).
Biomedical Research
Bromophenols have been investigated for their inhibitory effects on human enzymes, suggesting potential therapeutic applications. For instance, novel bromophenols have shown inhibitory properties against human cytosolic carbonic anhydrase II, a target for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Biochemical Research
Research into the chemical properties of bromophenols has led to applications in biochemical methodologies, such as the cleavage of ethers to regenerate phenols, demonstrating the utility of bromophenols in synthetic chemistry and potentially in drug synthesis and modification (Boovanahalli et al., 2004).
Marine Biology and Ecology
Bromophenols are significant in marine biology and ecology, where their presence in marine organisms suggests roles in chemical defense mechanisms. Studies have isolated various bromophenols from marine sources, exploring their biological activities and ecological functions (Olsen et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-aminoethyl)-6-bromophenol;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.BrH/c9-7-3-1-2-6(4-5-10)8(7)11;/h1-3,11H,4-5,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCLCNYPZNAAHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)CCN.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
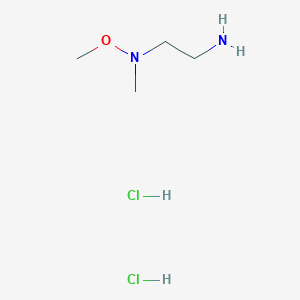
![Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride](/img/structure/B1379439.png)
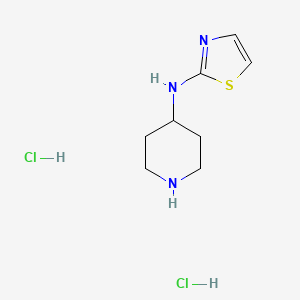
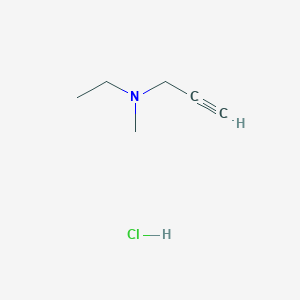
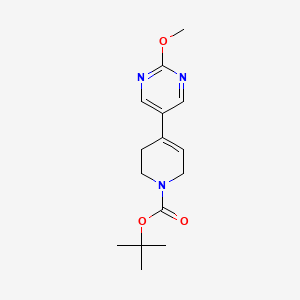

![3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379447.png)
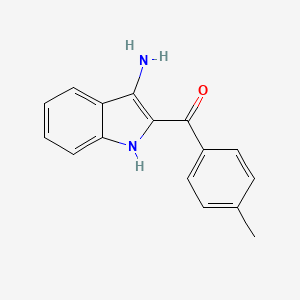



![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1379452.png)
![1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine](/img/structure/B1379455.png)
